N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine is a heterocyclic compound featuring a thiazolo[4,5-c]pyridine core. This bicyclic system comprises a pyridine ring fused with a thiazole ring, where the thiazole sulfur and nitrogen atoms occupy positions 1 and 3, respectively. The compound is substituted at the C2-position with a 2-(2-fluorophenyl)-2-methoxypropyl group, introducing both aromatic (fluorophenyl) and ether (methoxy) functionalities. Such substitutions are critical for modulating pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-16(21-2,11-5-3-4-6-12(11)17)10-19-15-20-13-9-18-8-7-14(13)22-15/h3-9H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHSKWUSTZQTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(S1)C=CN=C2)(C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that both indole and 2-aminothiazole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors. These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Mode of Action
Similar compounds have been shown to interact with their targets and induce changes that lead to their biological effects. For instance, some 2-aminothiazole derivatives have been reported to inhibit tubulin polymerization, disrupting microtubule dynamics in a manner similar to certain anticancer drugs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thiazolo[4,5-c]pyridine vs. Thiazolo[4,5-c]quinoline
- The expansion of the pyridine ring to a quinoline system may reduce binding affinity due to steric hindrance or altered electronic properties .
- Thiazolo[4,5-c]quinolin-2-amine Derivatives (Compounds 16–17): Modifications at the C2-position (e.g., N-acyl or des-acyl groups) rendered these analogs inactive in TLR assays, emphasizing the importance of substituent size and polarity .
Thiazolo[4,5-c]pyridine vs. Oxazolo[4,5-c]pyridine
- N-{2,2-difluoro-2-[(2R)-piperidin-2-yl]ethyl}-2-{[2-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-[1,3]oxazolo[4,5-c]pyridin-4-amine :
Replacement of the thiazole sulfur with oxygen (oxazolo) and addition of a triazole-containing side chain alters electronic properties and hydrogen-bonding capacity. Such changes may enhance selectivity for kinase targets but reduce TLR interactions .
Substituent Variations at the C2-Position
Alkyl vs. Arylalkyl Groups
- 7-bromo-[1,3]thiazolo[4,5-c]pyridin-2-amine: A bromine atom at the C7-position and a simple amine at C2 result in a molecular weight of 230.09 g/mol and moderate lipophilicity (XLogP3 = 1.7).
- N-phenyl-5-thiophen-2-yl-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine :
Substitution with trifluoromethyl and thiophene groups increases steric bulk and electron-withdrawing effects, which may improve metabolic stability but reduce solubility (Molecular Formula: C17H10F3N3S2) .
Fluorophenyl-Containing Derivatives
- N-[4-(3-(4-fluorophenyl)pyrido[2,3-b]pyrazin-2-yl)-2-pyridyl]isopropylamine: A fluorophenyl group in a pyridopyrazine system demonstrates the role of fluorine in enhancing binding affinity through hydrophobic interactions and modulating electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
